Cas no 53179-07-0 (Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-)

Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- 化学的及び物理的性質
名前と識別子
-
- Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-
- 3-(2-Methoxyphenoxy)-N-methyl-3-phenyl-1-propanamine
- [3H]-Nifedipine
- [3H]-Nisoxetine
- 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridine-dicarboxylic acid dimethyl ester
- 4-(2'-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine
- 4-(2-nitrophenyl)-3,5-dimethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine
- Adalat
- Corinfar
- Fenihidin
- Fenihidine
- nifedipine
- N-methyl-3-(2-methoxyphenoxy)-3-phenyl-1-propylamine
- N-methyl-3-(2-methoxyphenoxy)-3-phenylpropylamine
- Procardia
- Nisoxetine
- 3-(2-Methoxyphenoxy)-N-methyl-3-phenylpropylamine
- ANTIOXIDANT1425
- Compound 89218
- SPBio_002959
- BDBM22417
- Prestwick3_000910
- AS-16468
- N-methyl 3-(o-methoxyphenoxy)-3-phenylpropylamine
- Nisoxetine Inhibitor
- BRD-A95696066-003-03-9
- CHEBI:73410
- Compound 89218; NSC 283481
- LY 94939
- CCG-204983
- NISOXETINE [INN]
- CHEMBL295467
- BRD-A95696066-003-06-2
- Nisoxetina
- UNII-17NV064B2D
- NSC 283481
- NCGC00015715-08
- 57226-61-6
- NISOXETINE [USAN]
- NCGC00015715-04
- DTXCID8025175
- GTPL4637
- DL-N-Methyl-3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine
- BENZENEPROPANAMINE, .GAMMA.-(2-METHOXYPHENOXY)-N-METHYL-, (+/-)-
- DTXSID0045175
- CAS-53179-07-0
- Nisoxetine (USAN/INN)
- Tox21 110203
- Tox21_110203
- DB09186
- NCGC00015715-03
- NCGC00015715-15
- 17NV064B2D
- NSC283481
- D05173
- Q906885
- 53179-07-0
- Nisoxetine [USAN:INN]
- Prestwick2_000910
- AB00514644-07
- LY-94939
- NSC-283481
- Prestwick0_000910
- NCGC00015715-06
- N-Methyl-gamma-(2-methylphenoxy)phenylpropanolamine
- AB00514644
- 3-(o-Methoxyphenoxy)-N-methyl-3-phenylpropylamine
- PDSP2_000505
- HMS2089K13
- BPBio1_000836
- Lopac0_000901
- COMPOUND-89218
- NCGC00024945-02
- NCGC00024945-03
- [3-(2-methoxyphenoxy)-3-phenylpropyl](methyl)amine
- (+/-)-3-(O-METHOXYPHENOXY)-N-METHYL-3-PHENYLPROPYLAMINE
- 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine
- BSPBio_000760
- Tox21_110203_1
- NCGC00015715-05
- Benzenepropanamine, gamma-(2-methoxyphenoxy)-N-methyl-
- Nisoxetinum
- SCHEMBL124289
- SDCCGSBI-0050876.P002
- NS00002148
- N-methyl-3-phenyl-3-(o-methoxyphenoxy)-propylamine
- PDSP1_000507
- N-methyl 3(o-methoxyphenoxy)-3-phenylpropylamine
- Prestwick1_000910
- DA-56190
- BRD-A95696066-003-13-8
- EX-A9581
-
- インチ: InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3
- InChIKey: ITJNARMNRKSWTA-UHFFFAOYSA-N
- ほほえんだ: CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC
計算された属性
- せいみつぶんしりょう: 271.15733
- どういたいしつりょう: 271.157229
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 30.5
じっけんとくせい
- 密度みつど: 1.054
- ふってん: 404.8°Cat760mmHg
- フラッシュポイント: 170.6°C
- 屈折率: 1.547
- PSA: 30.49
Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00E3K6-50mg |
Nisoxetine |
53179-07-0 | 98% | 50mg |
$597.00 | 2024-04-30 | |
1PlusChem | 1P00E3K6-5mg |
Nisoxetine |
53179-07-0 | 98% | 5mg |
$141.00 | 2024-04-30 | |
1PlusChem | 1P00E3K6-100mg |
Nisoxetine |
53179-07-0 | 98% | 100mg |
$935.00 | 2024-04-30 | |
1PlusChem | 1P00E3K6-10mg |
Nisoxetine |
53179-07-0 | 98% | 10mg |
$202.00 | 2024-04-30 | |
1PlusChem | 1P00E3K6-25mg |
Nisoxetine |
53179-07-0 | 98% | 25mg |
$369.00 | 2024-04-30 |
Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- 関連文献
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Jiahao Wang,Delong Liu,Yangang Liu,Wanbin Zhang Org. Biomol. Chem. 2013 11 3855
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2. Chemoenzymatic synthesis of the non-tricyclic antidepressants Fluoxetine, Tomoxetine and NisoxetineHui-Ling Liu,B?rd Helge Hoff,Thorleif Anthonsen J. Chem. Soc. Perkin Trans. 1 2000 1767
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Jacob Andersen,Anders S. Kristensen,Benny Bang-Andersen,Kristian Str?mgaard drugs with serotonin and norepinephrine transporters. Jacob Andersen Anders S. Kristensen Benny Bang-Andersen Kristian Str?mgaard Chem. Commun. 2009 3677
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Paula Bracco,Hanna Busch,Jan von Langermann,Ulf Hanefeld Org. Biomol. Chem. 2016 14 6375
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Yan Ni,Chun-Xiu Li,Li-Juan Wang,Jie Zhang,Jian-He Xu Org. Biomol. Chem. 2011 9 5463
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Adrienne S. Brown,Lisa-Marie Bernal,Teresa L. Micotto,Erika L. Smith,James N. Wilson Org. Biomol. Chem. 2011 9 2142
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Gisela Andrea Camacho-Hernandez,Andrea Casiraghi,Deborah Rudin,Dino Luethi,Therese C. Ku,Daryl A. Guthrie,Valentina Straniero,Ermanno Valoti,Gerhard J. Schütz,Harald H. Sitte,Amy Hauck Newman RSC Med. Chem. 2021 12 1174
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Nicola K. Jobson,Rosemary Spike,Andrew R. Crawford,Deborah Dewar,Sally L. Pimlott,Andrew Sutherland Org. Biomol. Chem. 2008 6 2369
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James N. Wilson,Adrienne S. Brown,W. Michael Babinchak,Clark D. Ridge,Jamie D. Walls Org. Biomol. Chem. 2012 10 8710
Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-に関する追加情報
Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-
Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- (CAS No: 53179-07-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzenepropanamine backbone and a 2-methoxyphenoxy substituent. The N-methyl group further enhances its chemical properties, making it a versatile molecule with potential applications in drug development and material science.
The molecular structure of Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- consists of a benzene ring connected to a propanamine chain. The 2-methoxyphenoxy group introduces additional complexity to the molecule, contributing to its hydrophobicity and reactivity. The N-methyl substitution plays a crucial role in stabilizing the molecule and influencing its pharmacokinetic properties.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Researchers have explored its ability to interact with various biological targets, including enzymes and receptors, which could lead to innovative treatments for diseases such as cancer and neurodegenerative disorders. The benzenepropanamine framework has been shown to exhibit promising bioactivity in preclinical models, making it a valuable candidate for further investigation.
In addition to its pharmacological applications, Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- has also been studied for its role in material science. Its unique chemical properties make it a potential candidate for use in the synthesis of advanced materials, such as polymers and nanoparticles. The N-methyl group contributes to the molecule's stability, which is essential for these applications.
From an environmental perspective, understanding the fate and transport of Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- in natural systems is critical. Recent research has focused on its degradation pathways under various environmental conditions, providing insights into its potential impact on ecosystems. These studies are essential for ensuring the safe use and disposal of this compound.
The synthesis of Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl- involves a series of well-established organic reactions. The key steps include the formation of the benzenepropanamine backbone and the subsequent introduction of the 2-methoxyphenoxy group via nucleophilic substitution or coupling reactions. The N-methyl substitution is typically achieved through alkylation or methylation techniques.
Despite its promising applications, further research is needed to fully understand the properties and potential risks associated with Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-. Collaborative efforts between chemists, biologists, and material scientists are essential to unlock its full potential and ensure its safe integration into various industries.
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